Ethyl 4-(2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The phenoxy group is then introduced via nucleophilic substitution reactions. Finally, the benzoate ester is formed through esterification reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring and the phenyl groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The phenoxy and benzoate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include oxidized derivatives of the oxadiazole ring and phenyl groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate
- Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate
- Methyl 2-hydroxy-4-{2-hydroxy-3-[3-hydroxy-4-(methoxycarbonyl)phenoxy]propoxy}benzoate
Uniqueness: Ethyl 4-(2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate stands out due to its combination of an oxadiazole ring and a phenoxy group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-32-26(31)18-11-13-20(14-12-18)27-23(30)16-33-22-10-5-4-9-21(22)25-28-24(29-34-25)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYJAQUHLQXHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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